{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
CAS No.:
Cat. No.: VC17507950
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)methanamine |
| Standard InChI | InChI=1S/C8H14N4/c1-6-5-12-3-2-7(4-9)11-8(12)10-6/h5,7H,2-4,9H2,1H3,(H,10,11) |
| Standard InChI Key | XOFGEGSCFJYJIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2CCC(NC2=N1)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused imidazo[1,2-a]pyrimidine core with partial saturation at the pyrimidine ring (5H,6H,7H,8H configuration), a methyl substituent at position 2, and a methanamine functional group at position 7 (Figure 1). This hydrogenation pattern distinguishes it from fully aromatic analogs, potentially influencing its electronic properties and metabolic stability .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Core Ring Construction
While no direct synthesis of {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine has been reported, analogous imidazo[1,2-a]pyrimidine syntheses suggest viable routes:
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Microwave-assisted cyclization: As demonstrated for imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives , this method could be adapted using 2-aminopyrimidine precursors and α-haloketones under controlled microwave irradiation (80–85°C, 200 W) .
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Reductive amination: The methanamine group may be introduced via NaBH₄ reduction of a corresponding imine precursor, a strategy successfully employed for related amine derivatives .
Table 2: Comparative Synthetic Approaches for Analogous Compounds
| Compound Class | Yield (%) | Reaction Time | Key Step | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 65–78 | 40–120 min | Microwave cyclization | |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine | 82 | 3 h | NaBH₄ reduction |
Physicochemical and Pharmacokinetic Profiling
Drug-Likeness Assessment
Though experimental ADMET data for the specific compound remains unavailable, in silico predictions based on structural analogs suggest favorable drug-like properties:
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Lipinski's Rule of Five: Molecular weight <500 Da, H-bond donors ≤5, H-bond acceptors ≤10 .
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Polar surface area: Estimated 58 Ų (compatible with blood-brain barrier penetration) .
Metabolic Stability Considerations
Future Research Directions
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Synthetic optimization: Develop enantioselective routes to access stereoisomers arising from the hydrogenated pyrimidine ring.
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Target deconvolution: Employ chemoproteomics to identify protein targets of the methanamine moiety.
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Formulation studies: Explore salt forms (e.g., dihydrochloride ) to enhance aqueous solubility.
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